2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 860651-07-6) is a triazolone derivative with the molecular formula C₁₆H₁₃ClFN₃O and a molecular weight of 317.74 g/mol . It features a 4-chlorobenzyl group at position 2, a 4-fluorophenyl group at position 4, and a methyl group at position 5 on the triazolone core.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-2-4-13(17)5-3-12)16(22)21(11)15-8-6-14(18)7-9-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNEHMSDZSWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, recognized for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various research studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structure features a triazole ring, which is known for its pharmacological significance. The presence of both chlorobenzyl and fluorophenyl substituents enhances its lipophilicity and potential biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClF N3O |
| Molecular Weight | 335.78 g/mol |
| Melting Point | 477–479 K |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial, antifungal, and anticancer properties. The compound has been evaluated for its biological activity against various pathogens and cancer cell lines.
Antimicrobial Activity
A study conducted on a series of triazole derivatives showed that compounds similar to This compound displayed moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria. Notably, the compound exhibited effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values ranged from to , indicating its potential as an antimicrobial agent .
Antifungal Activity
The compound also demonstrated antifungal activity against several fungal strains. In vitro assays revealed that it was particularly effective against Candida albicans , with an MIC value of .
Anticancer Activity
The anticancer potential of the compound was assessed using various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated:
- IC50 Values :
- MCF-7:
- A549:
- HeLa:
These values suggest that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for fungal cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and caspases .
- Antioxidant Properties : Some studies suggest that the compound may also exhibit antioxidant activity, contributing to its overall therapeutic profile .
Case Studies
Several case studies have highlighted the effectiveness of similar triazole compounds in clinical settings:
- Study on Antimicrobial Resistance : A recent study showcased the efficacy of a related triazole derivative in treating infections caused by resistant bacterial strains, emphasizing the need for novel antibiotics in combating resistance .
- Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size in patients with refractory cancers, paving the way for further development .
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity
- 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and tested for their efficacy against various bacterial strains. For example, triazole hybrids have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
-
Antifungal Properties
- The triazole scaffold is widely recognized for its antifungal activity. Compounds derived from this structure have been utilized in treating fungal infections by inhibiting ergosterol biosynthesis in fungal cell membranes. Studies have demonstrated that triazole derivatives can outperform traditional antifungal agents .
- Anticancer Activity
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to standard treatments. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) of 0.25–1 μg/mL against MRSA .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of triazole derivatives. The study revealed that certain compounds could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural analogs include:
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (Compound 4)
- Substituents : Combines a 4-chlorophenyl group with dual 4-fluorophenyl moieties and a pyrazole-thiazole hybrid structure.
- Key Findings : Synthesized in high yields (exact yield unspecified) and crystallized in isostructural forms with triclinic symmetry. Halogen substitutions (Cl vs. F) influence crystal packing but retain similar molecular conformations .
5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-Methyl-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-Yl)Propyl]Piperazin-1-Yl}Propyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One (Compound 9b)
- Substituents : Contains a 4-chlorobenzyl group and a piperazine-propyl chain.
- Synthesis: Yielded 81% via ethanol/water recrystallization, with a melting point of 214–216°C. The extended alkyl chain enhances solubility but may reduce thermal stability compared to the target compound .
2-[2-[(4-Chlorobenzyl)Oxy]-2-(2,4-Dichlorophenyl)Ethyl]-4-{[(1E)-(2-Hydroxyphenyl)Methylene]Amino}-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One (Compound 5f)
- Substituents : Features a 4-chlorobenzyl group, 2,4-dichlorophenyl, and a hydroxyphenyl Schiff base.
- Activity : Exhibits antifungal and antibiotic properties , attributed to the electron-withdrawing chloro groups and hydrogen-bonding capability of the hydroxyphenyl moiety .
Physical and Spectral Properties
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1,2,4-triazol-3-one derivatives like 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by alkylation or substitution reactions. For example, ethanol/water (1:1) mixtures are effective for recrystallization, yielding high-purity compounds (81% yield in some cases) . Key steps include nucleophilic substitution using chlorobenzyl groups and optimization of reaction time/temperature to improve yield.
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Combined spectroscopic techniques are critical:
- IR spectroscopy : Confirms carbonyl (C=O) and triazole ring vibrations (~1650–1700 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituents (e.g., aromatic protons for 4-fluorophenyl at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms bond lengths/angles (e.g., monoclinic system with Z=8, β=100.91°) .
Q. What solvents and conditions are optimal for recrystallization to achieve high purity?
- Methodological Answer : Ethanol, ethanol/water mixtures (1:1), or dichloromethane are preferred for recrystallization, as they balance solubility and polarity to isolate crystalline products (e.g., melting points 214–216°C for analogs) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction mechanisms of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) . Basis sets such as 6-31G* are suitable for geometry optimization. DFT also aids in calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What strategies resolve contradictions in experimental data (e.g., bioactivity vs. computational predictions)?
- Methodological Answer :
- Experimental validation : Reassess assay conditions (e.g., α-amylase inhibition assays at varying pH/temperature) .
- Multivariate analysis : Use statistical tools (e.g., PCA) to correlate structural descriptors (logP, dipole moments) with bioactivity .
- Cross-verification : Compare DFT-derived electrostatic potentials with crystallographic electron density maps .
Q. How does substituent variation (e.g., 4-chlorobenzyl vs. 4-fluorophenyl) impact biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent modifications (e.g., replacing Cl with Br) and test antimicrobial activity .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., α-amylase) to identify critical substituent contributions .
Q. What are the challenges in characterizing non-covalent interactions (e.g., π-π stacking) in crystal structures?
- Methodological Answer : High-resolution X-ray data (R factor <0.05) combined with Hirshfeld surface analysis quantify intermolecular interactions. For example, C–H···O/F contacts dominate in triazole derivatives, influencing packing motifs .
Methodological Considerations
Q. How to design controlled synthesis protocols for scaled-up production without compromising purity?
- Methodological Answer :
- Flow chemistry : Reduces side reactions via precise temperature/residence time control .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and impurities .
Q. What computational tools are recommended for simulating spectroscopic data (e.g., NMR chemical shifts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
